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Introduction
Melibiose, a disaccharide composed of galactose and glucose, serves as a valuable carbon

source for certain yeast species. The ability to import and metabolize this sugar is dependent

on specific genetic factors, primarily the presence of a melibiose transporter and an α-

galactosidase. In the model organism Saccharomyces cerevisiae, the galactose permease,

encoded by the GAL2 gene, is the primary transporter responsible for the uptake of galactose

and is also implicated in the transport of melibiose.[1] Most laboratory strains of S. cerevisiae

lack a functional α-galactosidase (MEL1 gene) and therefore cannot grow on melibiose, making

the study of its transport independent of its metabolism feasible.[2][3] However, lager yeast,

Saccharomyces pastorianus, possesses this enzyme and can utilize melibiose.[2][3]

Understanding the kinetics and regulation of melibiose uptake is crucial for various

applications, from characterizing the function of sugar transporters to engineering yeast strains

for improved fermentation of complex sugars found in biomass. These application notes

provide a detailed protocol for a radiolabeled melibiose uptake assay in Saccharomyces

cerevisiae, suitable for characterizing the transport activity of Gal2p or other potential melibiose

transporters.
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Melibiose uptake in S. cerevisiae is intrinsically linked to the galactose utilization (GAL)

pathway. The GAL2 gene, which encodes the galactose permease, is transcriptionally

regulated by the presence of galactose and repressed by glucose.[1][4] When galactose is

present, it binds to the transcriptional repressor Gal80p, causing it to dissociate from the

transcriptional activator Gal4p. Gal4p is then free to activate the expression of GAL genes,

including GAL2.[1] Once expressed, the Gal2 protein is integrated into the plasma membrane

and facilitates the transport of galactose, and by extension melibiose, into the cell via facilitated

diffusion.[4]
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Caption: Melibiose transport via Gal2 permease and subsequent hydrolysis.
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This section details the methodology for a radiolabeled melibiose uptake assay. The use of a

radiolabeled substrate, such as [³H]melibiose or [¹⁴C]melibiose, allows for sensitive and

quantitative measurement of transport rates.

Materials
Yeast Strains:

Wild-type S. cerevisiae strain (e.g., BY4741).

gal2Δ deletion mutant strain (for negative control).

Hexose transport null strain (e.g., EBY.VW4000) expressing the transporter of interest

from a plasmid.

Growth Media:

YPD (Yeast Extract Peptone Dextrose) for general cultivation.

Synthetic complete (SC) medium with 2% galactose (to induce GAL2 expression).

Synthetic complete medium lacking a carbon source for starvation.

Reagents:

Radiolabeled melibiose ([³H]melibiose or [¹⁴C]melibiose).

Unlabeled melibiose.

Sterile water.

Ice-cold wash buffer (e.g., phosphate-buffered saline, pH 7.4).

Scintillation cocktail.

Equipment:

Shaking incubator.
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Spectrophotometer.

Centrifuge.

Vacuum filtration manifold with glass fiber filters.

Scintillation counter.

Timer.

Procedure
The overall workflow for the melibiose uptake assay is depicted below.
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Experimental Workflow for Melibiose Uptake Assay
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Caption: Step-by-step workflow for the radiolabeled melibiose uptake assay.
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Step-by-Step Protocol:

Yeast Culture Preparation:

Inoculate a pre-culture of the desired yeast strain in 5 mL of YPD medium and grow

overnight at 30°C with shaking.

The next day, dilute the overnight culture into 50 mL of SC medium containing 2%

galactose to an OD₆₀₀ of ~0.1. This step is crucial to induce the expression of the GAL2

transporter.

Grow the culture at 30°C with shaking to the mid-logarithmic phase (OD₆₀₀ of 0.8-1.2).

Cell Harvesting and Starvation:

Harvest the cells by centrifugation at 3,000 x g for 5 minutes at room temperature.

Wash the cell pellet twice with sterile, carbon-free SC medium to remove any residual

galactose.

Resuspend the cells in carbon-free SC medium to the original culture volume and incubate

for 1-2 hours at 30°C with shaking to induce starvation. This step helps to deplete

intracellular energy reserves and synchronize the cells.

Uptake Assay:

After starvation, harvest the cells again and resuspend them in an appropriate assay

buffer (e.g., 100 mM phosphate buffer, pH 6.5) to a final concentration of approximately

10⁸ cells/mL.

Pre-warm the cell suspension to 30°C for 5 minutes.

Prepare a stock solution of radiolabeled melibiose at the desired final concentrations (e.g.,

ranging from 0.1 mM to 10 mM) in the assay buffer.

To initiate the uptake, add a defined volume of the radiolabeled melibiose solution to the

pre-warmed cell suspension and start a timer immediately. A typical reaction volume is

100-200 µL.
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At specific time points (e.g., 15, 30, 60, 120 seconds), take an aliquot of the reaction

mixture and immediately add it to a vacuum filtration manifold containing a glass fiber filter.

This step should be performed rapidly to stop the uptake.

Wash the filter immediately with two aliquots of ice-cold wash buffer to remove any non-

internalized radiolabeled melibiose.

Quantification and Data Analysis:

Remove the filter from the manifold and place it in a scintillation vial.

Add an appropriate volume of scintillation cocktail to the vial.

Measure the radioactivity in a scintillation counter.

Determine the protein concentration or dry weight of the yeast cells used in the assay for

normalization.

Calculate the initial rate of melibiose uptake in nmol/min/mg of total protein (or dry weight).

For kinetic analysis, plot the initial uptake rates against the substrate concentrations and fit

the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

Data Presentation
The quantitative data obtained from the melibiose uptake assay can be summarized in a table

for easy comparison between different yeast strains or experimental conditions.
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Yeast Strain Transporter
Melibiose
Concentrati
on (mM)

Initial
Uptake Rate
(nmol/min/
mg protein)

Kₘ (mM)
Vₘₐₓ
(nmol/min/
mg protein)

Wild-Type

(BY4741)

Endogenous

Gal2
1.0 15.2 ± 1.8 2.5 ± 0.3 45.8 ± 3.1

gal2Δ None 1.0 0.8 ± 0.2 N/A N/A

Hxt-null +

pGAL2

Overexpress

ed Gal2
1.0 35.6 ± 2.5 2.3 ± 0.4 98.2 ± 5.7

Hxt-null +

empty vector
None 1.0 0.5 ± 0.1 N/A N/A

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual

values will vary depending on the specific experimental conditions and yeast strains used.

Conclusion
This application note provides a comprehensive protocol for studying melibiose uptake in

yeast, with a focus on the role of the Gal2 transporter. By employing radiolabeled substrates

and appropriate yeast strains, researchers can accurately determine the kinetic parameters of

melibiose transport. This information is invaluable for fundamental studies of sugar transport

mechanisms and for the metabolic engineering of yeast for biotechnological applications. The

provided diagrams and structured protocols aim to facilitate the successful implementation of

these methods in the laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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